Antioxidant Activity of 2-Isopropylmaleic Acid Compared to 3-Isopropylmaleic Acid via DPPH Assay
2-Isopropylmaleic acid (2-IPMA) demonstrates a quantifiably distinct antioxidant profile compared to its 3-isopropyl isomer (3-IPMA) when evaluated by the DPPH radical scavenging assay. The EC50 value for 3-IPMA was 3940 mg/L, indicating a higher antioxidant potency, while 2-IPMA exhibited an EC50 > 4800 mg/L [1]. This difference in EC50 values underscores that the position of the isopropyl substitution on the maleic acid scaffold significantly influences radical scavenging efficacy. Researchers requiring precise antioxidant activity profiles must therefore select the appropriate isomer for their experimental design.
| Evidence Dimension | DPPH radical scavenging activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 4800 mg/L |
| Comparator Or Baseline | 3-Isopropylmaleic acid: EC50 = 3940 mg/L |
| Quantified Difference | 2-IPMA exhibits >1.22-fold higher EC50 (lower antioxidant potency) compared to 3-IPMA |
| Conditions | DPPH assay; in vitro radical scavenging test |
Why This Matters
This quantitative differentiation confirms that 2-IPMA and 3-IPMA are not interchangeable for antioxidant studies; researchers should procure the specific isomer required to match the desired potency profile.
- [1] Ricciutelli M, Bartolucci G, Campana R, Salucci S, Benedetti S, Caprioli G, Maggi F, Sagratini G, Vittori S, Lucarini S. Quantification of 2- and 3-isopropylmalic acids in forty Italian wines by UHPLC-MS/MS triple quadrupole and evaluation of their antimicrobial, antioxidant activities and biocompatibility. Food Chem. 2020;321:126726. View Source
